8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline
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Overview
Description
8-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The presence of the azabicyclo[3.2.1]octane scaffold in its structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
8-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
8-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline involves its interaction with specific molecular targets and pathways. The azabicyclo[3.2.1]octane scaffold allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: Shares the same bicyclic scaffold but lacks the quinoline moiety.
2-Methylquinoline: Contains the quinoline structure but lacks the azabicyclo[3.2.1]octane scaffold.
Tropane Alkaloids: A broader class of compounds that includes similar structures with diverse biological activities.
Uniqueness
The uniqueness of 8-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-2-methylquinoline lies in its combined bicyclic and quinoline structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-methylquinolin-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12-8-9-13-4-2-7-16(17(13)19-12)18(21)20-14-5-3-6-15(20)11-10-14/h2-5,7-9,14-15H,6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGMLNYHZQUFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3C4CCC3C=CC4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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